molecular formula C7H18ClNO B13501043 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride

3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride

Cat. No.: B13501043
M. Wt: 167.68 g/mol
InChI Key: GYXGUXZABYDHMR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is commonly used in various chemical and biochemical applications due to its unique properties. This compound is often utilized as a reagent in organic synthesis and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of dimethylamine with 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-methyl-2-butanone+dimethylamine3-(Dimethylamino)-3-methylbutan-1-ol\text{3-methyl-2-butanone} + \text{dimethylamine} \rightarrow \text{3-(Dimethylamino)-3-methylbutan-1-ol} 3-methyl-2-butanone+dimethylamine→3-(Dimethylamino)-3-methylbutan-1-ol

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:

3-(Dimethylamino)-3-methylbutan-1-ol+HCl3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride\text{3-(Dimethylamino)-3-methylbutan-1-ol} + \text{HCl} \rightarrow \text{this compound} 3-(Dimethylamino)-3-methylbutan-1-ol+HCl→3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is utilized in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used in peptide synthesis and protein crosslinking.

    3-Dimethylamino-1-propyl chloride hydrochloride: Utilized in organic synthesis and as a reagent.

Uniqueness

3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure and reactivity. Its tertiary amine group and hydroxyl group provide distinct chemical properties, making it valuable in various applications.

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

3-(dimethylamino)-3-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,5-6-9)8(3)4;/h9H,5-6H2,1-4H3;1H

InChI Key

GYXGUXZABYDHMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)N(C)C.Cl

Origin of Product

United States

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